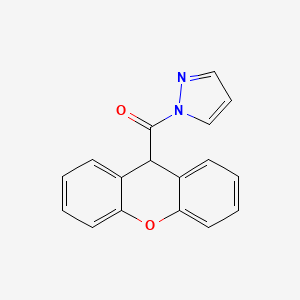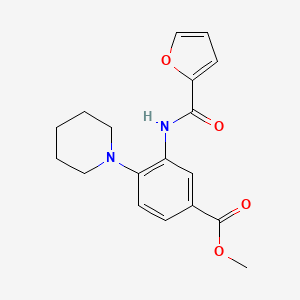![molecular formula C14H14N2O4 B6115415 N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine, also known as IAG, is a synthetic compound that belongs to the class of indole-3-acetic acid (IAA) derivatives. It is a potent plant growth regulator that has been extensively studied for its potential applications in agriculture. In recent years, IAG has also gained attention for its use in scientific research, particularly in the field of plant biology.
Mecanismo De Acción
The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine involves the modulation of plant hormone signaling pathways. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine acts as a prohormone that is converted into active plant hormones such as indole-3-acetic acid and indole-3-acetyl-aspartic acid. These active hormones then bind to specific receptors and regulate gene expression, leading to changes in plant growth and development.
Biochemical and Physiological Effects:
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, enhances root growth and branching, and regulates the formation of lateral roots and adventitious roots. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine also regulates the synthesis of chlorophyll and other pigments, and enhances the photosynthetic efficiency of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in lab experiments is its potency and specificity. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is a highly potent plant growth regulator that can be used at low concentrations to achieve significant effects. It is also highly specific, meaning that it only affects the target plant hormone signaling pathways without affecting other pathways. However, one of the limitations of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. One area of research is the development of more efficient and cost-effective methods for synthesizing N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. Another area of research is the identification of new applications for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in agriculture and other fields. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine on plant growth and development, and to identify new targets for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine-based interventions.
Métodos De Síntesis
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of indole-3-acetic acid with glycine and acetic anhydride, while enzymatic synthesis involves the use of enzymes such as indole-3-acetic acid amido synthetase (IAAS) to catalyze the reaction between IAA and glycine.
Aplicaciones Científicas De Investigación
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been widely used in scientific research, particularly in the field of plant biology. It has been shown to promote plant growth and development, regulate plant hormone signaling pathways, and enhance plant resistance to abiotic and biotic stresses. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has also been used to study the mechanisms of plant hormone action and the interactions between different plant hormones.
Propiedades
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)11-7-16(8-13(18)15-6-14(19)20)12-5-3-2-4-10(11)12/h2-5,7H,6,8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFRXKWTWRYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)

![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)

![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)